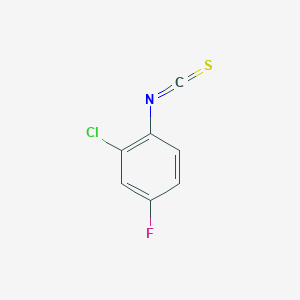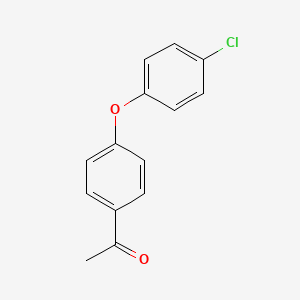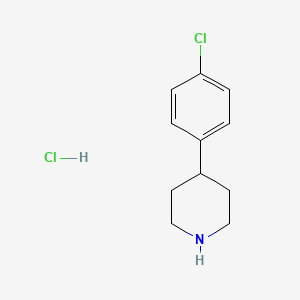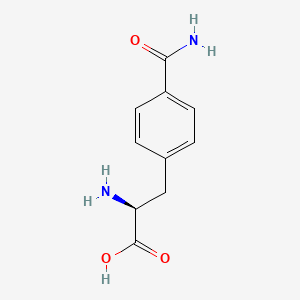
L-4-氨基甲酰苯丙氨酸
描述
科学研究应用
1. 生物酶法生产
L-均苯丙氨酸是一种非蛋白氨基酸,可用作多用途的药物中间体。它的生产涉及酮酸前体 2-氧代-4-苯基丁酸 (2-OPBA) 的胺化,这是通过生物酶法工艺完成的。通过工程化大肠杆菌中的 NADPH 依赖性谷氨酸脱氢酶 (GDH) 来开发 NADPH 依赖性均苯丙氨酸脱氢酶,为体外催化和体内代谢工程提供了新工具 (Li 和 Liao,2014)。
2. 用于氨基酸生产的代谢工程
代谢工程技术已被用于提高大肠杆菌中由葡萄糖合成的 L-苯丙氨酸 (L-Phe) 的产量。该研究的重点是 PTS(磷酸转移酶转运系统)失活和不同版本的反馈抑制耐药类菌丝酸变位酶-前苯酸脱水酶 (CM-PDT) 的过表达对由葡萄糖合成的 L-Phe 产量和生产率的影响 (Báez-Viveros 等人,2004)。
3. 了解苯丙氨酸生产中的关键酶
对大肠杆菌的研究开发了一种体外系统,用于对苯丙氨酸生物合成进行直接的定量研究。确定参与莽草酸 (SHIK) 途径的酶的绝对浓度及其对苯丙氨酸生产的影响,提供了检测特定代谢途径中潜在瓶颈的实用方法 (Ding 等人,2016)。
4. 生物医学应用
苯丙氨酸解氨酶 (PAL) 已成为一种重要的治疗酶,具有多种生物医学应用。PAL 将 L-苯丙氨酸催化为反式肉桂酸和氨,并已用于治疗苯丙酮尿症、使肿瘤消退和生产各种治疗上有价值的代谢物 (Kawatra 等人,2020)。
作用机制
Target of Action
L-4-Carbamoylphenylalanine primarily targets Carboxypeptidase A1 in humans and N-carbamoyl-D-amino acid hydrolase in Agrobacterium sp. (strain KNK712) . Carboxypeptidase A1 is a metalloproteinase that removes C-terminal amino acids from proteins and peptides, and plays a crucial role in protein turnover and the maturation of peptide hormones .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in downstream biochemical processes .
Biochemical Pathways
L-4-Carbamoylphenylalanine is involved in the shikimate (SHIK) and L-Phenylalanine (L-Phe) branch pathways . The significant upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phe synthesis .
Result of Action
The compound’s interaction with its targets suggests that it may influence protein turnover and peptide hormone maturation .
Action Environment
生化分析
Biochemical Properties
L-4-Carbamoylphenylalanine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase and tyrosine aminotransferase. Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine to tyrosine, and the presence of the carbamoyl group in L-4-Carbamoylphenylalanine can influence this reaction by altering the enzyme’s substrate specificity. Additionally, L-4-Carbamoylphenylalanine can interact with proteins involved in signal transduction pathways, potentially affecting their activity and downstream signaling events .
Cellular Effects
L-4-Carbamoylphenylalanine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. For example, L-4-Carbamoylphenylalanine can affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, L-4-Carbamoylphenylalanine can influence gene expression by acting as a modulator of transcription factors, thereby affecting the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of L-4-Carbamoylphenylalanine involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, L-4-Carbamoylphenylalanine can inhibit the activity of phenylalanine hydroxylase by competing with phenylalanine for binding to the enzyme’s active site. Additionally, L-4-Carbamoylphenylalanine can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-4-Carbamoylphenylalanine can change over time due to its stability and degradation. Studies have shown that L-4-Carbamoylphenylalanine is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products. These degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have indicated that prolonged exposure to L-4-Carbamoylphenylalanine can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects when studying this compound .
Dosage Effects in Animal Models
The effects of L-4-Carbamoylphenylalanine can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At higher doses, L-4-Carbamoylphenylalanine can exhibit toxic effects, including oxidative stress and apoptosis. Studies in animal models have demonstrated that there is a threshold dose beyond which the compound’s adverse effects become pronounced. Therefore, it is essential to carefully determine the optimal dosage of L-4-Carbamoylphenylalanine to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
L-4-Carbamoylphenylalanine is involved in several metabolic pathways, including amino acid metabolism and the shikimate pathway. This compound can be metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, leading to the formation of various metabolites. Additionally, L-4-Carbamoylphenylalanine can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, the presence of L-4-Carbamoylphenylalanine can alter the flux of metabolites through the shikimate pathway, affecting the synthesis of aromatic amino acids and other downstream metabolites .
Transport and Distribution
The transport and distribution of L-4-Carbamoylphenylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter. Once inside the cell, L-4-Carbamoylphenylalanine can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that L-4-Carbamoylphenylalanine can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of L-4-Carbamoylphenylalanine is crucial for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of L-4-Carbamoylphenylalanine is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct L-4-Carbamoylphenylalanine to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .
属性
IUPAC Name |
(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAXCWACWDNIQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376132 | |
| Record name | L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223593-04-2 | |
| Record name | L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



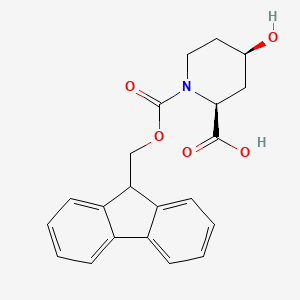
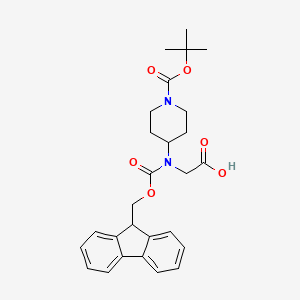
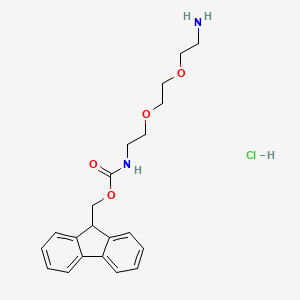
![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)
![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)



![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)
